molecular formula C11H20O B12514546 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol CAS No. 820222-43-3

1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol

Cat. No.: B12514546
CAS No.: 820222-43-3
M. Wt: 168.28 g/mol
InChI Key: CDTVMRXMYZLTTE-UHFFFAOYSA-N
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Description

1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol is a synthetic organic compound featuring a bi(cyclobutane) scaffold. This structure is of significant interest in advanced organic chemistry and materials science research, particularly for exploring the effects of strained ring systems on molecular conformation and reactivity . As a high-purity research chemical, it serves as a valuable intermediate for developing novel pharmacophores and studying complex molecular interactions. Researchers utilize this compound in method development, ligand synthesis, and investigating structure-activity relationships. The full characterization, spectral data, and specific research applications for this compound are currently being expanded. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

820222-43-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2-dimethyl-1-(1-methylcyclobutyl)cyclobutan-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)7-8-11(9,12)10(3)5-4-6-10/h12H,4-8H2,1-3H3

InChI Key

CDTVMRXMYZLTTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C2(CCC2)C)O)C

Origin of Product

United States

Preparation Methods

Carbene Addition to Cyclopropenes

Bicyclo[1.1.0]butane derivatives are often synthesized via carbene addition to cyclopropenes. This method, widely used in organic synthesis, involves generating a carbene intermediate that inserts into a strained cyclopropane ring.

Mechanistic Pathway

  • Cyclopropene Synthesis : Cyclopropenes are typically prepared via dehydrohalogenation of 1,2-dibromocyclopropane derivatives or through retro-Diels-Alder reactions.
  • Carbene Generation : Carbene intermediates are generated using reagents such as gem-dihalocyclopropanes treated with strong bases (e.g., NaH, LDA) or via photolysis of diazocompounds.
  • Cycloaddition : The carbene adds to the cyclopropene, forming a bicyclic structure. Steric and electronic factors dictate regioselectivity.
Example from Literature

A study by Walczak (2009) demonstrated the synthesis of bicyclo[1.1.0]butane derivatives via sequential carbene additions to cyclopropenes. For instance, reaction of bicyclo[1.1.0]butyllithium with imines or carbonyl electrophiles yields functionalized bicyclic products.

Reaction Component Conditions Yield Reference
Bicyclo[1.1.0]butyllithium THF, −78°C to RT, 3–4 hours 60–80%
Carbene + Cyclopropene NaH, toluene, 50°C, 3 hours 75–90%

Photochemical [2+2] Cycloaddition

Photocatalytic methods enable the synthesis of strained bicyclic systems through oxidative activation. Recent work on bicyclo[1.1.0]butanes highlights the use of acridinium organophotocatalysts to drive [2σ+2π] cycloadditions with alkenes or aldehydes.

Key Steps

  • Oxidative Activation : A photocatalyst (e.g., tert-butyl-10-phenylacridinium tetrafluoroborate) generates a radical cation intermediate from the bicyclo[1.1.0]butane precursor.
  • Cycloaddition : The activated intermediate reacts with an alkene or aldehyde to form a bicyclo[2.1.1]hexane or oxabicyclo[2.1.1]hexane derivative.
Case Study

In a study by ACS Catalysis, oxidative activation of bicyclo[1.1.0]butanes with alkenes under photocatalytic conditions yielded bicyclo[2.1.1]hexanes in high regioselectivity (>20:1).

Substrate Photocatalyst Light Source Yield Reference
Bicyclo[1.1.0]butane + Styrene tBu2MesAcr][BF4] Blue LED (465 nm) 94%
Bicyclo[1.1.0]butane + Aldehyde Ru(bpy)3][BF4]2 Blue light 85%

Ring-Opening of Bicyclo[1.1.1]pentanes

A two-step process involving the photo-Hunsdiecker reaction and subsequent nucleophilic substitution has been employed to synthesize bicyclo[1.1.0]butanes from bicyclo[1.1.1]pentane precursors.

Procedure

  • Photo-Hunsdiecker Reaction : Iodination of bicyclo[1.1.1]pentane under metal-free conditions generates an iodo-substituted intermediate.
  • Nucleophilic Substitution : Reaction with amines or thiols replaces the iodine atom, forming the bicyclic product.
Experimental Data
Step Reagents/Conditions Yield Reference
Iodination I2, CH2Cl2, hν, RT, 12 hours 70–85%
Nucleophilic Substitution NH3 or RSH, THF, RT, 6 hours 60–75%

Transannular Cyclization

Transannular cyclization is a strategy to construct bicyclic frameworks by connecting distant atoms in a macrocycle. For example, Wiberg and Ciula reported the synthesis of bicyclo[1.1.0]butanes via intramolecular epoxide ring-opening.

Example

A sulfone-substituted bicyclo[1.1.0]butane was synthesized by deprotonating an epoxide intermediate, followed by mesylation and cyclization.

Step Reagents/Conditions Yield Reference
Deprotonation & Ring-Opening NaH, THF, 0°C → RT 80%
Mesylation & Cyclization MsCl, Et3N, CH2Cl2, RT, 2 hours 75%

Chemical Reactions Analysis

Types of Reactions

1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme activity.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1’,2,2-Trimethyl[1,1’-bi(cyclobutane)]-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets, including enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and property-based distinctions between 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol and related bicyclic or methyl-substituted alcohols.

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol C₁₁H₂₀O 168.28 820222-43-3 Bicyclic cyclobutane system; three methyl groups; hydroxyl group at C1
[1,1'-Bicyclopentyl]-1-ol C₁₀H₁₈O 154.25 4884-28-0 Bicyclic cyclopentane system; lower ring strain; no methyl substituents
Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl C₁₀H₁₈O 154.25 473-54-1 Bridged bicyclic structure; methyl groups at C2, C6, C6; hydroxyl at C2
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 19110-40-8 Cyclopentane backbone; amine and hydroxyl functional groups
2,2,4,4-Tetramethylcyclobutanol C₈H₁₆O 128.21 54267-72-0 Monocyclic cyclobutane; four methyl groups; higher steric hindrance

Structural and Functional Comparisons

Ring System and Strain: The target compound’s fused cyclobutane rings introduce significant ring strain, enhancing reactivity compared to larger bicyclic systems like [1,1'-Bicyclopentyl]-1-ol (cyclopentane-based, lower strain) . Bridged systems (e.g., Bicyclo[3.1.1]heptan-2-ol derivatives) exhibit distinct conformational flexibility due to their non-fused architecture .

This contrasts with 2,2,4,4-Tetramethylcyclobutanol, where four methyl groups further amplify steric effects . Infrared spectral anomalies observed in fully methylated analogs (e.g., didecyldibenzyl alcohol) suggest methyl substitution alters hydrogen-bonding and vibrational modes, a factor likely relevant to the target compound .

Functional Group Diversity: The hydroxyl group in the target compound enables hydrogen bonding and participation in esterification or oxidation reactions. In contrast, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol’s amine group expands its utility in pharmaceutical synthesis (e.g., as a chiral building block) .

Applications and Reactivity: Bicyclo[3.1.1]heptan-2-ol derivatives are precursors in fragrance and terpene synthesis, whereas the target compound’s applications remain less documented but may align with material science due to its rigid, strained structure . Tetramethylcyclobutanol’s high steric bulk limits its reactivity in nucleophilic substitutions, whereas the target compound’s fused rings may favor ring-opening reactions under specific conditions .

Research Findings and Implications

  • Synthetic Challenges : Cyclobutane-based systems often require high-energy conditions for synthesis, as seen in malonate ester condensations . The target compound’s bicyclic structure may necessitate specialized catalysts or photochemical methods.
  • Spectroscopic Behavior : Methyl groups in similar compounds (e.g., 2,2',2"-trimethyl-1,1',1"-tridecyldiphenylmethane) perturb infrared spectra, suggesting analogous effects in 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol could aid structural characterization .
  • Thermodynamic Stability : The compound’s strain energy may render it less stable than cyclopentane analogs but more reactive in polymerization or isomerization contexts .

Biological Activity

1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol consists of a bicyclic framework with multiple methyl groups. This unique structure contributes to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol. The compound has shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol was evaluated using various assays. The compound demonstrated notable activity in scavenging free radicals.

Assay Method IC50 Value (µg/mL)
DPPH Scavenging25 µg/mL
ABTS Assay30 µg/mL
FRAP Test20 µg/mL

The low IC50 values suggest that the compound is an effective antioxidant, capable of protecting cells from oxidative stress .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol on cancer cell lines. The findings indicate selective cytotoxicity against certain cancer types.

Cell Line IC50 Value (µM)
A549 (lung cancer)5.7 µM
A375 (melanoma)3.5 µM
HUVEC (endothelial cells)10.0 µM

These results indicate that the compound may have potential as an anticancer agent due to its ability to inhibit cell proliferation selectively .

Case Studies

A recent study explored the application of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol in a therapeutic context. The study involved administering the compound to animal models with induced bacterial infections. The treated groups showed significant improvement in recovery rates compared to control groups.

Study Design:

  • Objective: To evaluate the therapeutic efficacy of the compound against bacterial infections.
  • Method: Administration of varying doses (10 mg/kg and 20 mg/kg) in infected mice.
  • Results: The higher dose group exhibited a reduction in bacterial load by approximately 70% after treatment.

This study underscores the potential utility of this compound in clinical settings for treating infections .

Q & A

Q. What are the recommended synthetic routes for 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of bicyclobutane derivatives often involves cyclization strategies. A validated approach for cyclobutane ring formation is the [2+2] photocycloaddition or malonate condensation. For example, cyclobutane rings can be synthesized via the reaction of dibromides (e.g., trimethylene dibromide) with malonate esters under alkaline conditions (e.g., sodium ethoxide), followed by hydrolysis and decarboxylation . Introducing methyl groups may require alkylation steps using methyl iodide or Grignard reagents under anhydrous conditions. Reaction temperature, catalyst choice (e.g., palladium for cross-coupling), and solvent polarity critically impact yield and purity. For instance, higher temperatures (>80°C) may promote side reactions like ring-opening, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. What spectroscopic techniques are optimal for structural confirmation of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying cyclobutane ring protons (appearing as complex splitting patterns due to ring strain) and methyl group environments. For example, equatorial vs. axial methyl protons show distinct chemical shifts (δ 1.0–1.5 ppm for axial, δ 1.5–2.0 ppm for equatorial) .
  • IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and absence of carbonyl impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₈O) and isotopic patterns.
  • X-ray Crystallography : Resolves stereochemistry and ring conformations, critical for distinguishing cis/trans isomers .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in bicyclobutane derivatives during synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and steric interactions. For example:

  • Ring Strain Analysis : Cyclobutane’s ~110° bond angles increase strain energy (~27 kcal/mol), influencing reactivity.
  • Conformational Preferences : Chair vs. boat conformations in bicyclobutane systems affect methyl group orientation and reaction pathways.
    Software like Gaussian or ORCA can simulate energy barriers for ring-opening or substitution reactions, guiding experimental design .

Q. What strategies resolve contradictions in stability data for 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic Stability Assays : Monitor decomposition rates via HPLC under acidic (pH 2–4) vs. basic (pH 10–12) conditions. Cyclobutane derivatives are prone to acid-catalyzed ring-opening.
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability; decomposition above 150°C suggests limited utility in high-temperature applications.
  • Controlled-Atmosphere Studies : Inert conditions (N₂/Ar) prevent oxidation of the hydroxyl group, which may explain discrepancies in aerobic vs. anaerobic stability reports .

Q. How can regioselectivity in substitution reactions of 1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol be analyzed and controlled?

Methodological Answer:

  • Electrophilic Substitution : The hydroxyl group directs electrophiles to para positions on the cyclobutane ring. For example, nitration (HNO₃/H₂SO₄) favors substitution at less sterically hindered sites.
  • Nucleophilic Attack : Steric bulk from methyl groups disfavors SN2 mechanisms; SN1 pathways dominate in polar solvents (e.g., ethanol/water).
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in hydrolysis reactions .

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